

In-Vivo Dosing Parameters for GSK-J4

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Compound Focus: Gsk-J4

CAS No.: 1373423-53-0

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The table below consolidates key dosing information from various animal studies. The optimal dose is highly dependent on the disease model and research objectives.

Disease Model	Species/Sex	Dose & Route	Dosing Frequency & Duration	Key Findings & Efficacy	Source Compound & Formulation
Diabetic Kidney Disease [1]	C57BL/6 mice (Sex not specified)	5 mg/kg, Intraperitoneal (IP)	Every other day for 8 weeks	Significantly reduced proteinuria, glomerulosclerosis, and kidney fibrosis.	GSK-J4 in solution (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) [2].
Inflammatory Colitis [3]	C57BL/6 mice (Sex not specified)	1.25 mg/mouse (~50 µg/day), Subcutaneous (SC)	Daily for 11 days	Attenuated body weight loss and colon shortening. Promoted a tolerogenic state.	GSK-J4 stock in DMSO, diluted 1:10 in ethanol, then in PBS [2].
Acute Myeloid Leukemia (AML) [4]	NOD/SCID mice (Sex not specified)	1.25 mg/mouse, IP	Three times per week for 4 weeks	Attenuated disease progression in a human AML xenograft model.	Information not specified in the source.

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Multiple Sclerosis (EAE model) [2]	C57BL/6 mice (Female)	0.56 mg/kg, IP	Daily from day 0 to 5 post-immunization	Showed protective effects in an experimental autoimmune encephalomyelitis model.	GSK-J4 stock in DMSO, diluted 1:10 in ethanol, then in PBS to final concentration.

Detailed Experimental Protocols

Here are the detailed methodologies for key in-vivo studies, which can serve as references for designing experiments.

1. Protocol for Diabetic Kidney Disease (DKD) Study [1]

- **Animal Model Induction:** Diabetes was induced in C57BL/6 mice via intraperitoneal (IP) injection of Streptozotocin (STZ) for 5 consecutive days.
- **Treatment:** After confirming diabetes, mice were administered **GSK-J4 (5 mg/kg, IP)** or vehicle control every other day for 8 weeks.
- **Assessment of Efficacy:**
 - **Renal Function:** Urine was collected to measure the urine albumin-to-creatinine ratio (UACR).
 - **Kidney Morphology:** Kidney tissues were analyzed using Periodic acid–Schiff (PAS) and Masson's trichrome staining to assess glycogen accumulation, collagen deposition, and fibrosis.
 - **Gene Expression:** Laser capture microdissection was used to isolate glomeruli, followed by RNA extraction and quantitative RT-PCR to analyze the expression of fibrosis-related genes (e.g., TGF- β 1, fibronectin).

2. Protocol for Inflammatory Colitis Study [3]

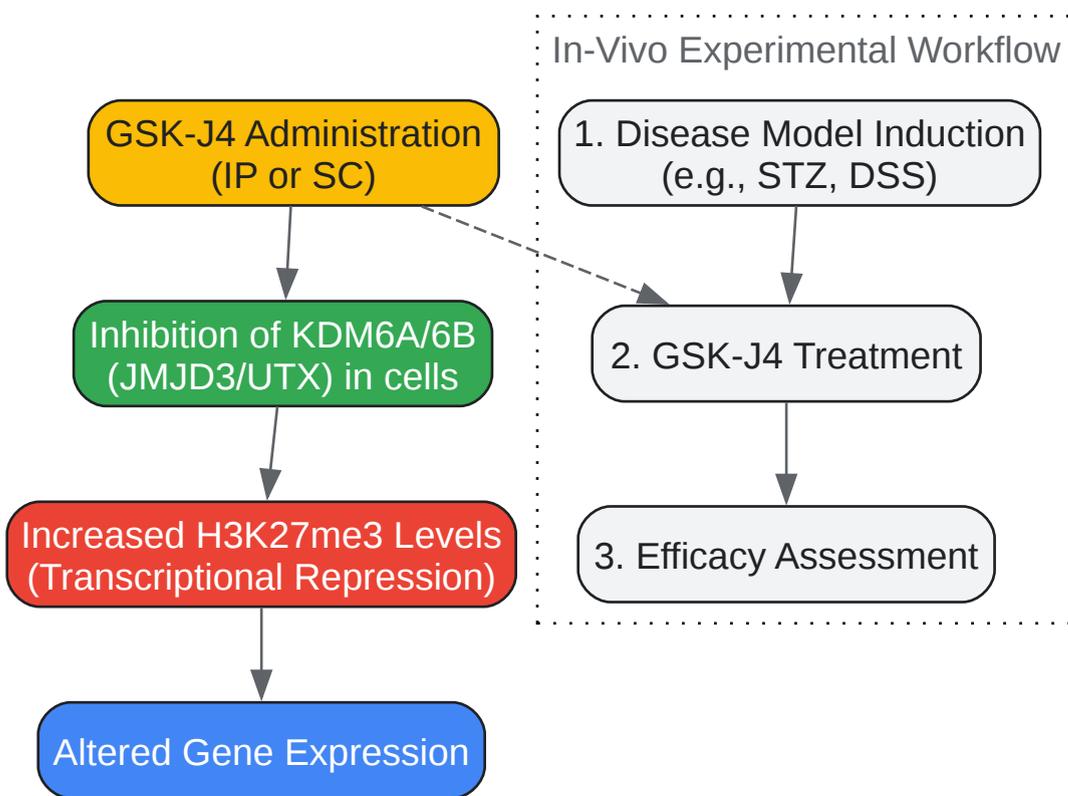
- **Animal Model Induction:** Colitis was induced in C57BL/6 mice by administering 3% Dextran Sulfate Sodium (DSS) in their drinking water for 7 days.
- **Treatment:** Mice were treated with **GSK-J4 (1.25 mg/mouse, subcutaneously)** daily for 11 days, starting from the first day of DSS administration.
- **Assessment of Efficacy:**

- **Disease Activity:** Body weight, morbidity, and colon length were measured.
- **Immune Response:** Cells from the colonic lamina propria and mesenteric lymph nodes were isolated and analyzed by flow cytometry to assess the frequency of T-helper (Th)1, Th17, and regulatory T-cells (Tregs).
- **Cytokine Production:** The levels of inflammatory cytokines (e.g., IL-6, IL-17) in the colonic mucosa were measured.

GSK-J4 Mechanism of Action and Workflow

The following diagram illustrates the primary molecular mechanism of **GSK-J4** and a general workflow for its in-vivo application, integrating the protocols above.

GSK-J4 Mechanism and In-Vivo Workflow



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Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing GSK-J4 for in-vivo studies? A1: GSK-J4 has limited aqueous solubility. A common and well-tolerated formulation for in-vivo injection is a solution of **10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline** [2]. The compound is first dissolved in DMSO to create a stock solution, which is then sequentially mixed with the other solvents.

Q2: How does the choice of disease model influence the dosing regimen? A2: The dosing regimen is highly model-dependent. For example:

- **Systemic diseases** like leukemia and diabetic kidney disease often use a lower dose (e.g., 1.25-5 mg/kg) administered via IP injection over several weeks [4] [1].
- **Localized inflammatory or autoimmune models** may use different routes (like subcutaneous) and dosing schedules based on the kinetics of the immune response [3] [2]. Always refer to literature for a model most closely related to your research.

Q3: What are the critical parameters to monitor for assessing GSK-J4 efficacy in vivo? A3: Efficacy parameters are disease-specific. Common endpoints include:

- **Functional markers:** Proteinuria (UACR) for kidney disease [1]; body weight change and colon length for colitis [3].
- **Histopathological analysis:** Tissue staining for fibrosis, immune cell infiltration, or structural damage [1].
- **Molecular markers:** Measuring changes in global H3K27me3 levels in target tissues via Western blot or evaluating expression of downstream target genes via qPCR [5] [4].

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To cite this document: Smolecule. [In-Vivo Dosing Parameters for GSK-J4]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b007472#gsk-j4-optimal-dosing-in-vivo]

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